molecular formula C25H41O6P B14068748 (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate

(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate

Cat. No.: B14068748
M. Wt: 468.6 g/mol
InChI Key: MFPXBVUASQONDD-IPYNFABXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate is a complex organic molecule with a unique structure. This compound belongs to the class of spiro compounds, characterized by a bicyclic system where two rings are connected through a single atom. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate involves several steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.

    Introduction of the dioxolan ring: This step involves the reaction of the spirocyclic intermediate with an appropriate diol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopenta[a]phenanthrene] derivatives: These compounds share a similar spirocyclic core but differ in the functional groups attached.

    Dioxolan derivatives: Compounds with a dioxolan ring structure, which may have different substituents.

    Phosphate esters: Compounds containing phosphate ester groups, which may have varying alkyl or aryl groups.

Uniqueness

The uniqueness of (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate lies in its specific combination of a spirocyclic core, dioxolan ring, and diethyl phosphate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H41O6P

Molecular Weight

468.6 g/mol

IUPAC Name

[(5S,10S,13S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] diethyl phosphate

InChI

InChI=1S/C25H41O6P/c1-5-29-32(26,30-6-2)31-22-10-9-20-19-8-7-18-17-25(27-15-16-28-25)14-13-23(18,3)21(19)11-12-24(20,22)4/h10,18-21H,5-9,11-17H2,1-4H3/t18-,19?,20?,21?,23-,24-/m0/s1

InChI Key

MFPXBVUASQONDD-IPYNFABXSA-N

Isomeric SMILES

CCOP(=O)(OCC)OC1=CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC5(C4)OCCO5)C)C

Canonical SMILES

CCOP(=O)(OCC)OC1=CCC2C1(CCC3C2CCC4C3(CCC5(C4)OCCO5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.